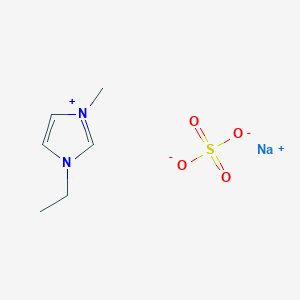![molecular formula C32H48S2Sn2 B8234030 (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8234030.png)
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)
Vue d'ensemble
Description
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) is a useful research compound. Its molecular formula is C32H48S2Sn2 and its molecular weight is 734.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Applications
The compound is used in the synthesis of copolymers for photovoltaic applications. For instance, naphtho[1,2-b:5,6-b']dithiophene-based copolymers have been designed and synthesized for use in polymer solar cells (PSCs). These copolymers exhibit notable thermal stability, optical and electrochemical properties, and photovoltaic characteristics, with power conversion efficiencies (PCEs) ranging from 1.1 to 2.1% under certain illumination conditions (Badgujar et al., 2015).
Electrochromic Materials
The compound plays a role in the development of electrochromic materials. It is utilized in the synthesis of polymers with significant optical, electrochemical, and electrochromic properties. For example, a study demonstrated that films made from these polymers could switch between different colors and displayed high transmittance changes, fast switching speed, and superior cycle stability (Xu et al., 2018).
Organic Electronics
Another application area is in the field of organic electronics. The compound contributes to the synthesis of semiconducting polymers with varying electronic properties. These polymers have been shown to exhibit air-stable electron transport, serving as materials for field-effect transistors (FETs) (Nakano et al., 2015).
Solar Cell Efficiency
The compound is integral in the synthesis of materials that enhance solar cell efficiency. Research has shown that small molecules utilizing the naphthodithiophene core exhibit improved hole mobility and power conversion efficiencies in solar cells (Loser et al., 2012).
Propriétés
IUPAC Name |
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDAKWPDYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)


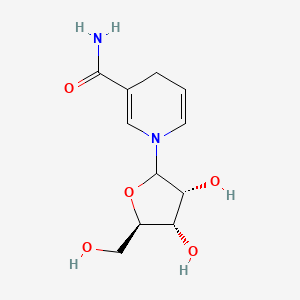
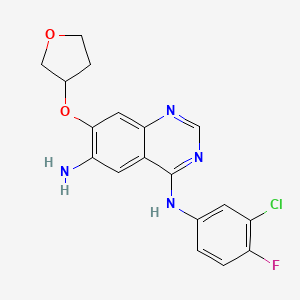
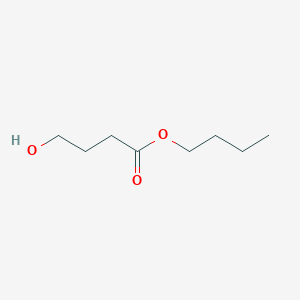
![(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8233991.png)


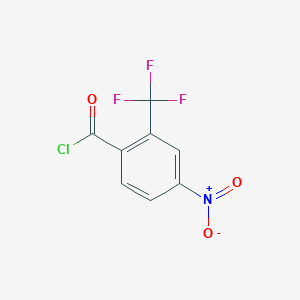
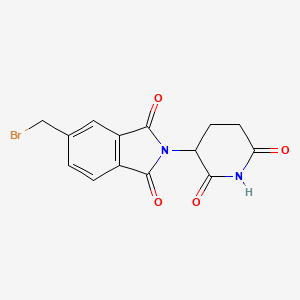
![4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B8234014.png)
